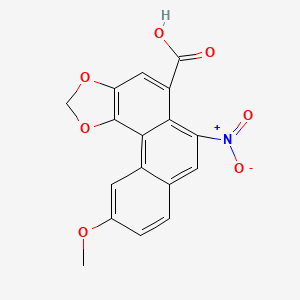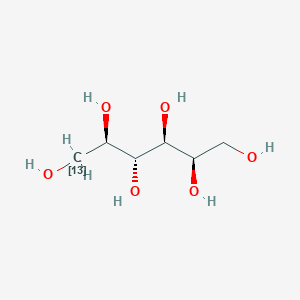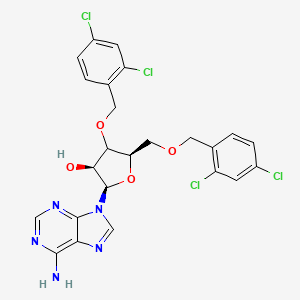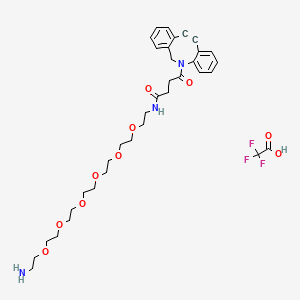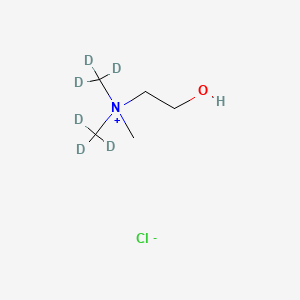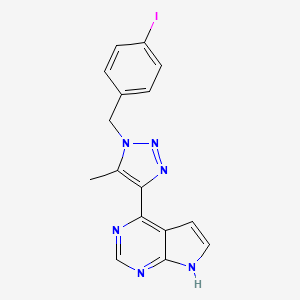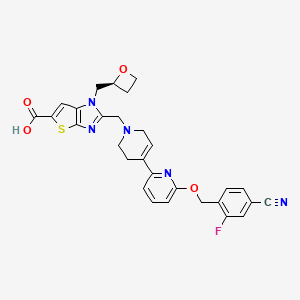
GLP-1R agonist 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucagon-like peptide-1 receptor agonist 7 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose homeostasis and has significant therapeutic potential in the treatment of type 2 diabetes mellitus and obesity. Glucagon-like peptide-1 receptor agonists, including glucagon-like peptide-1 receptor agonist 7, have been shown to promote insulin secretion, inhibit glucagon release, and slow gastric emptying, thereby reducing blood glucose levels and aiding in weight management .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 7 typically involves recombinant expression and chemical modification. One common method includes the recombinant expression of the linear peptide followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step . This semisynthesis protocol simplifies the scale-up manufacturing process.
Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonist 7 involves large-scale recombinant expression systems, often utilizing bacterial or yeast hosts to produce the peptide. The peptide is then purified and chemically modified to enhance its stability and efficacy. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Glucagon-like peptide-1 receptor agonist 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to improve its stability and therapeutic efficacy.
Common Reagents and Conditions: Common reagents used in the chemical modification of glucagon-like peptide-1 receptor agonist 7 include polyethylene glycol, fatty acids, and various protective groups. Reaction conditions often involve mild temperatures and pH levels to preserve the integrity of the peptide structure .
Major Products Formed: The major products formed from these reactions are modified peptides with enhanced stability and prolonged activity. These modifications help in improving the pharmacokinetic properties of the compound, making it more effective for therapeutic use .
Wissenschaftliche Forschungsanwendungen
Glucagon-like peptide-1 receptor agonist 7 has a wide range of scientific research applications. In the field of medicine, it is primarily used for the treatment of type 2 diabetes mellitus and obesity. It has been shown to improve glycemic control, promote weight loss, and reduce the risk of cardiovascular events .
In the field of chemistry, glucagon-like peptide-1 receptor agonist 7 is used as a tool to study peptide-receptor interactions and the mechanisms of receptor activation. It is also employed in the development of new therapeutic agents targeting the glucagon-like peptide-1 receptor .
Wirkmechanismus
Glucagon-like peptide-1 receptor agonist 7 exerts its effects by binding to the glucagon-like peptide-1 receptor, a G-protein coupled receptor expressed on pancreatic beta cells and other tissues. Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways, leading to increased insulin secretion, inhibition of glucagon release, and delayed gastric emptying . These actions collectively contribute to the regulation of blood glucose levels and appetite suppression .
Vergleich Mit ähnlichen Verbindungen
Glucagon-like peptide-1 receptor agonist 7 is part of a broader class of glucagon-like peptide-1 receptor agonists, which includes compounds such as exenatide, liraglutide, and semaglutide. Compared to these compounds, glucagon-like peptide-1 receptor agonist 7 may offer unique advantages in terms of its stability and duration of action . For instance, tirzepatide, a dual glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptor co-agonist, has shown superior efficacy in glycemic control and weight reduction compared to selective glucagon-like peptide-1 receptor agonists .
Similar Compounds
- Exenatide
- Liraglutide
- Semaglutide
- Dulaglutide
- Tirzepatide
These compounds share similar mechanisms of action but may differ in their pharmacokinetic profiles, therapeutic indications, and side effect profiles .
Eigenschaften
Molekularformel |
C29H26FN5O4S |
|---|---|
Molekulargewicht |
559.6 g/mol |
IUPAC-Name |
2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]methyl]-1-[[(2S)-oxetan-2-yl]methyl]thieno[2,3-d]imidazole-5-carboxylic acid |
InChI |
InChI=1S/C29H26FN5O4S/c30-22-12-18(14-31)4-5-20(22)17-39-27-3-1-2-23(32-27)19-6-9-34(10-7-19)16-26-33-28-24(13-25(40-28)29(36)37)35(26)15-21-8-11-38-21/h1-6,12-13,21H,7-11,15-17H2,(H,36,37)/t21-/m0/s1 |
InChI-Schlüssel |
FNIHJXXWKDBSHJ-NRFANRHFSA-N |
Isomerische SMILES |
C1CO[C@@H]1CN2C3=C(N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F)SC(=C3)C(=O)O |
Kanonische SMILES |
C1COC1CN2C3=C(N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F)SC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)
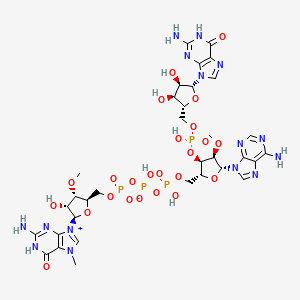
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)

![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
